6-Bromo-4-ethylquinoline
CAS No.:
Cat. No.: VC18318641
Molecular Formula: C11H10BrN
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrN |
|---|---|
| Molecular Weight | 236.11 g/mol |
| IUPAC Name | 6-bromo-4-ethylquinoline |
| Standard InChI | InChI=1S/C11H10BrN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3 |
| Standard InChI Key | CCBXLOSQMZVTHO-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C2C=C(C=CC2=NC=C1)Br |
Introduction
6-Bromo-4-ethylquinoline is a synthetic organic compound belonging to the quinoline family, which is a class of heterocyclic aromatic compounds. It is characterized by a bromine atom at the 6-position and an ethyl group at the 4-position of the quinoline ring. This compound is of interest in various chemical and pharmaceutical applications due to its potential reactivity and biological activity.
Synthesis Methods
The synthesis of 6-Bromo-4-ethylquinoline typically involves multi-step reactions starting from simpler precursors. While specific detailed methods for its synthesis are not widely reported, similar compounds in the quinoline series are often prepared through condensation reactions involving anilines and keto esters, followed by cyclization steps.
Data Tables
Table 1: Chemical Properties of 6-Bromo-4-ethylquinoline
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrN |
| Molecular Weight | 236.11 g/mol |
| CAS Number | 2235386-37-3 |
| Density | Not Available |
| Boiling Point | Not Available |
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 6-Bromo-4-hydroxyquinoline | C9H6BrNO | 224.05 | 145369-94-4 |
| 6-Bromo-4-chloroquinoline | C9H6BrClN | 223.51 | 65340-70-7 |
| 6-Bromo-4-ethylquinoline | C11H10BrN | 236.11 | 2235386-37-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume